molecular formula C17H23N3O2 B12704092 Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-10-methoxy-5-methyl-6-(3-methyl-2-butenyl)- CAS No. 257891-50-2

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-10-methoxy-5-methyl-6-(3-methyl-2-butenyl)-

Cat. No.: B12704092
CAS No.: 257891-50-2
M. Wt: 301.4 g/mol
InChI Key: ZMSZMWZRSMOLEJ-UHFFFAOYSA-N
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Description

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-10-methoxy-5-methyl-6-(3-methyl-2-butenyl)- is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-10-methoxy-5-methyl-6-(3-methyl-2-butenyl)- typically involves multi-step organic reactions. The starting materials often include substituted benzene rings and imidazole derivatives. Key steps in the synthesis may include:

    Formation of the Imidazole Ring: This can be achieved through cyclization reactions involving diamines and aldehydes.

    Benzodiazepine Ring Formation: This step may involve the condensation of the imidazole ring with a benzene derivative under acidic or basic conditions.

    Functional Group Modifications: Introduction of methoxy, methyl, and butenyl groups through various substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

    Purification Techniques: Employing chromatography and crystallization methods to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-10-methoxy-5-methyl-6-(3-methyl-2-butenyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to their oxidized forms.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anxiolytic or anticonvulsant properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: It may bind to receptors in the central nervous system, such as GABA receptors.

    Pathways Involved: Modulation of neurotransmitter release and inhibition of neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant and muscle relaxant properties.

Uniqueness

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-10-methoxy-5-methyl-6-(3-methyl-2-butenyl)- is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines.

Properties

CAS No.

257891-50-2

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

5-methoxy-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one

InChI

InChI=1S/C17H23N3O2/c1-11(2)7-8-19-10-13-5-6-14(22-4)15-16(13)20(9-12(19)3)17(21)18-15/h5-7,12H,8-10H2,1-4H3,(H,18,21)

InChI Key

ZMSZMWZRSMOLEJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C3=C(CN1CC=C(C)C)C=CC(=C3NC2=O)OC

Origin of Product

United States

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